![molecular formula C16H16N2O3 B4236765 N-{[(2-ethoxyphenyl)amino]carbonyl}benzamide](/img/structure/B4236765.png)
N-{[(2-ethoxyphenyl)amino]carbonyl}benzamide
Overview
Description
“N-{[(2-ethoxyphenyl)amino]carbonyl}benzamide” is a chemical compound that is likely to be a derivative of benzamide . Benzamide derivatives have been studied for their potential applications in various fields, including pharmaceuticals .
Synthesis Analysis
The synthesis of benzamide derivatives is often achieved through the direct condensation of carboxylic acids and amines . This process involves the reaction of benzoic acids and amines under specific conditions, such as ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular structure of “N-{[(2-ethoxyphenyl)amino]carbonyl}benzamide” is likely to be similar to that of benzamide and its derivatives . The structure is characterized by a benzamide core, with additional functional groups attached to the benzene ring .Chemical Reactions Analysis
Benzamide and its derivatives can undergo various chemical reactions. For instance, they can participate in nucleophilic substitution reactions . The presence of electron-withdrawing groups can enhance the rate of these reactions .Scientific Research Applications
- Researchers have synthesized novel benzamide compounds starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
- Their diverse chemical properties make them suitable candidates for developing novel therapeutic agents .
Antioxidant Properties
Antibacterial Activity
Mosquito Control
Drug Discovery
Industrial Applications
Transamidation Reactions
Future Directions
The future directions for the study and application of “N-{[(2-ethoxyphenyl)amino]carbonyl}benzamide” and similar compounds could involve further exploration of their potential uses in various fields, such as pharmaceuticals . Continued research into their synthesis, properties, and mechanisms of action could also yield valuable insights .
Mechanism of Action
Target of Action
Similar compounds, such as n-benzimidazol-2yl benzamide analogues, have been found to be allosteric activators of human glucokinase (gk) .
Mode of Action
If we consider the action of similar compounds, they bind to the allosteric site of gk, resulting in an increase in the catalytic action of gk .
Biochemical Pathways
Similar compounds have been found to affect the glucose metabolism pathway by activating gk . This activation increases the transformation of glucose to glucose-6-phosphate .
Result of Action
Similar compounds have been found to significantly increase the catalytic action of gk , which could potentially lead to hypoglycemic effects .
properties
IUPAC Name |
N-[(2-ethoxyphenyl)carbamoyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-2-21-14-11-7-6-10-13(14)17-16(20)18-15(19)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H2,17,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBKDBPVTCLEJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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